3,3-Dimethylacrylic acid
Overview
Description
3,3-Dimethylacrylic acid, also known as 3-Methyl-2-butenoic acid, 3-Methylcrotonic acid, or Senecioic acid, is a chemical compound with the molecular formula (CH3)2C=CHCOOH
. It is used in the chemical, pesticide, pharmaceutical, organic, and synthetic industries . It is also found in the pheromones of mealybug species .
Synthesis Analysis
3,3-Dimethylacrylic acid can be synthesized from the action of alkalis or bases on the ester of α-bromoisovaleric acid, by condensation of acetone with malonic acid or bromoacetic ester, or by oxidation of mesityl oxide with sodium hypochlorite . A novel biosynthetic pathway involving the intermediate 3,3-dimethylacryloyl-CoA has been discovered in myScientific Research Applications
Molecular Nanoclusters
- Spherical Structure Formation : A study by Alexandropoulos et al. (2016) revealed that 3,3-Dimethylacrylic acid plays a role in the formation of a spherical {Mn29} molecular cluster, which is about 2.2 nm in size, comparable to small magnetic nanoparticles. This has implications for nanotechnology and materials science Alexandropoulos et al., 2016.
Chemosensors and Bioimaging
- Al(3+) Detection in Living Cells : Gui et al. (2015) designed a chemosensor using a compound that includes 3,3-Dimethylacrylic acid for detecting aluminum ions in living cells. This is significant for biological and medical research, particularly for studying the effects of aluminum on biological systems Gui et al., 2015.
Synthesis and Catalysis
- Synthesis of Ruthenium Complexes : Research by Adeloye et al. (2013) involved synthesizing new ruthenium(II) complexes using 3,3-Dimethylacrylic acid, with potential applications in dye-sensitized solar cells, highlighting its role in renewable energy research Adeloye et al., 2013.
Crystallography and Molecular Structure
- Crystal Structures of Derivatives : A study by Parvez et al. (2005) focused on the crystal structures of certain derivatives of 3,3-Dimethylacrylic acid, showing their tetrahedral geometries and dimer formation through hydrogen bonds. This is relevant for understanding molecular interactions in crystallography Parvez et al., 2005.
Environmental Applications
- Photocatalyzed Oxidation : Xu et al. (2007) demonstrated that 3,3-Dimethylacrylic acid derivatives can be degraded through TiO2 photocatalysis. This research is important for environmental science, particularly in the degradation of herbicides Xu et al., 2007.
properties
IUPAC Name |
3-methylbut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNJNDODFVZLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047145 | |
Record name | 3,3-Dimethylacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly yellow crystalline powder; [Acros Organics MSDS], Solid, Solid; green, phenolic, dairy aroma | |
Record name | 3-Methylcrotonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
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Record name | 3-Methylcrotonic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
195.00 to 197.00 °C. @ 760.00 mm Hg | |
Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
10 mg/mL, Soluble in most organic solvents, soluble (in ethanol) | |
Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Methylcrotonic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methyl crotonic acid | |
CAS RN |
541-47-9 | |
Record name | 3-Methyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-47-9 | |
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Record name | Senecioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541479 | |
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Record name | 3,3-Dimethylacrylic acid | |
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Record name | 3,3-Dimethylacrylic acid | |
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Record name | 3,3-Dimethylacrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylcrotonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.985 | |
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Record name | 3-METHYL CROTONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8I38F9I | |
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Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
65 °C | |
Record name | Senecioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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